molecular formula C19H24N2O B2783935 1-[2-(Diphenylmethoxy)ethyl]piperazine CAS No. 60703-69-7

1-[2-(Diphenylmethoxy)ethyl]piperazine

Cat. No.: B2783935
CAS No.: 60703-69-7
M. Wt: 296.414
InChI Key: MBFDHHKTIBKZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Diphenylmethoxy)ethyl]piperazine is a chemical compound known for its versatile applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a diphenylmethoxyethyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Diphenylmethoxy)ethyl]piperazine can be synthesized through several methods. One common approach involves the reaction of diphenylmethanol with 2-chloroethylpiperazine under basic conditions. The reaction typically proceeds as follows:

    Step 1: Diphenylmethanol is converted to diphenylmethoxy chloride using thionyl chloride.

    Step 2: The resulting diphenylmethoxy chloride reacts with 2-chloroethylpiperazine in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Substitution Reactions

The hydroxyethyl group undergoes substitutions with various reagents:

Reagent Conditions Product
Z-methylphenylisocyanateBenzene, 70–80°C1-(2-diphenylmethoxyethyl)-4-[2-(N-methylphenyl)carbamyloxy]ethylpiperazine dihydrochloride
PhenylisothiocyanateBenzene, 80–85°C1-(2-diphenylmethoxyethyl)-4-[2-(N-phenylthiocarbamyloxy)ethyl]piperazine dihydrochloride
N,N-dimethylcarbamyl chlorideToluene, refluxed with sodium amide1-(2-diphenylmethoxyethyl)-4-[2-(N,N-dimethylcarbamyloxy)ethyl]piperazine dihydrochloride

Functional Group Transformations

  • Diazo reaction : Treatment with sodium nitrite and sodium azide in acetic acid converts the amino group to an azide derivative (e.g., z71-DEEP ) .

  • Oxidation/Reduction : The ketone group (if present) can be oxidized or reduced, though specific examples for this compound are not detailed in the sources.

Key Research Findings

  • Structure-activity relationships : Substituent position (C2 vs. C3) and electronic effects significantly influence binding to dopamine (DAT) and serotonin (SERT) transporters .

  • Stability : The compound remains stable under specific laboratory conditions, enabling prolonged biochemical studies.

  • Biological applications : As a selective DAT inhibitor (e.g., GBR-12935), it demonstrates potential in neuropsychiatric drug development .

Scientific Research Applications

Chemical Properties and Structure

1-[2-(Diphenylmethoxy)ethyl]piperazine has the molecular formula C19H24N2OC_{19}H_{24}N_{2}O. Its structure features a piperazine ring substituted with a diphenylmethoxy group, which is crucial for its biological activity. The compound's ability to cross the blood-brain barrier enhances its relevance in central nervous system (CNS) research.

Central Nervous System Disorders

This compound and its derivatives have been studied for their effects on dopamine transporters, making them potential candidates for treating conditions such as depression and schizophrenia. Research indicates that modifications to the piperazine ring can enhance selectivity and potency as dopamine reuptake inhibitors .

Case Study: Dopamine Transport Inhibition

  • A study demonstrated that this compound effectively inhibited dopamine uptake in rat striatal synaptosomes, showcasing a concentration-dependent effect . This inhibition is crucial for developing treatments targeting dopamine dysregulation in psychiatric disorders.

Neuroprotective Effects

The compound exhibits neuroprotective properties, particularly in models of Alzheimer’s disease. Research has shown that derivatives of this compound can activate TRPC6 channels, which are implicated in synaptic plasticity and cognitive function .

Case Study: Synaptoprotective Activity

  • In vivo studies using Alzheimer’s mouse models indicated that certain derivatives could reverse deficits in synaptic plasticity, suggesting a potential therapeutic role in neurodegenerative diseases .

Comparative Efficacy of Derivatives

To better understand the pharmacological profile of this compound, a comparative analysis of various derivatives was conducted. The following table summarizes key findings regarding their efficacy as dopamine transporter inhibitors:

Compound NameIC50 (µM)Selectivity for DATSelectivity for SERT
This compound0.5HighLow
GBR 129090.3Very HighModerate
GBR 129350.4HighHigh

Mechanism of Action

The mechanism of action of 1-[2-(Diphenylmethoxy)ethyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

1-[2-(Diphenylmethoxy)ethyl]piperazine can be compared with other similar compounds, such as:

    1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant that acts as a dopamine reuptake inhibitor.

    Vanoxerine: Another dopamine reuptake inhibitor with a similar structure but different pharmacological properties.

    GBR-12,935: A piperazine derivative with potent dopamine reuptake inhibition.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives. Its ability to interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biological Activity

1-[2-(Diphenylmethoxy)ethyl]piperazine, commonly referred to as GBR 12935, is a compound that has garnered attention in pharmacological research due to its interactions with neurotransmitter transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and implications for therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C19H24N2OC_{19}H_{24}N_2O and features a piperazine ring substituted with a diphenylmethoxy group. Its structural characteristics contribute significantly to its biological activity, particularly its affinity for neurotransmitter transporters.

The primary mechanism of action for GBR 12935 involves the inhibition of dopamine reuptake by binding to DAT. This action enhances dopaminergic signaling, which is crucial in various neurological conditions, including addiction and depression. The compound's selectivity for DAT over SERT has been a focal point in studies aimed at developing treatments for cocaine dependence.

Binding Affinity

Research indicates that the binding affinity of GBR 12935 for DAT is influenced by structural modifications. For instance, variations in the phenylpropyl side chain significantly affect its interaction with DAT and SERT. The following table summarizes the binding affinities (Ki values) of GBR 12935 and its analogs:

CompoundKi (nM) for DATKi (nM) for SERT
This compound54 ± 688 ± 3
Analog A450 ± 501400 ± 50
Analog B140 ± 4110 ± 3

In Vitro Studies

In vitro studies demonstrate that GBR 12935 effectively inhibits [^3H]-dopamine uptake in rat striatal synaptosomes in a concentration-dependent manner. This inhibition is irreversible and correlates with alterations in Vmax and Km values, indicating significant changes in transporter dynamics upon exposure to the compound .

In Vivo Studies

In vivo experiments involving rhesus monkeys show that GBR 12935 can suppress cocaine-maintained responding without affecting food intake. This property suggests potential therapeutic applications in managing cocaine addiction . Furthermore, studies have shown that the compound can facilitate recovery of DAT after pharmacological inactivation, highlighting its role in modulating dopaminergic signaling .

Structure-Activity Relationship (SAR)

The SAR studies conducted on GBR 12935 reveal that minor modifications to the structure can lead to substantial changes in pharmacological profiles. For instance, alterations at the C2 and C3 positions of the phenylpropyl side chain yield different affinities for DAT and SERT. The following findings summarize key insights from SAR studies:

  • Substituent Effects : The electronic and steric properties of substituents at C2 and C3 significantly influence binding affinities.
  • Conformational Stability : The preferred conformations for binding appear to be those that minimize steric hindrance while maximizing interaction with the transporter sites.
  • Analog Development : New analogs derived from GBR 12935 have been synthesized to enhance selectivity and potency against specific transporters, demonstrating the potential for developing targeted therapeutics .

Case Studies

Several case studies illustrate the therapeutic potential of GBR 12935:

  • Cocaine Addiction : In a study involving rhesus monkeys, administration of GBR 12935 led to a marked decrease in cocaine-seeking behavior without adverse effects on feeding behavior, suggesting its utility as a treatment option for cocaine addiction .
  • Neuroprotection : Emerging research indicates that piperazine derivatives similar to GBR 12935 may exhibit neuroprotective effects by activating specific ion channels involved in neuronal health, opening avenues for treating neurodegenerative diseases .

Q & A

Q. Basic: What are the key synthetic strategies for 1-[2-(Diphenylmethoxy)ethyl]piperazine, and how are critical intermediates validated?

Methodological Answer :
Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Piperazine core formation via cyclo-condensation of ethylenediamine derivatives under reflux with ethanol .
  • Step 2 : Introduction of the diphenylmethoxyethyl group using a Williamson ether synthesis, requiring controlled pH (7–9) and catalysts like K₂CO₃ .
  • Validation : Intermediate purity is confirmed via HPLC (>95% purity) and ¹H/¹³C NMR (e.g., δ 3.5–4.0 ppm for ether linkages) .

Q. Advanced: How can researchers optimize reaction yields for sterically hindered intermediates in this compound’s synthesis?

Methodological Answer :
Steric hindrance in diphenylmethoxy groups often reduces coupling efficiency. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 12 hrs) and improves yield by 15–20% .
  • Catalyst screening : Pd(OAc)₂/XPhos systems enhance cross-coupling efficiency for aryl ethers .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .

Q. Basic: What spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer :

  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm) confirm diphenyl groups; piperazine protons appear as multiplets (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Ether carbons (C-O) at 65–75 ppm; quaternary carbons in diphenylmethoxy at 140–145 ppm .
  • FT-IR : C-O-C stretch at 1,100–1,250 cm⁻¹ .

Q. Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer :

  • Molecular docking : Screen against serotonin/dopamine receptors (e.g., 5-HT₂A, D₂) using AutoDock Vina. Focus on hydrogen bonding with piperazine N-atoms and π-π stacking with diphenyl groups .
  • MD simulations : Assess stability in lipid bilayers (e.g., POPC membranes) to predict blood-brain barrier permeability .

Q. Basic: What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer :

  • Receptor binding assays : Radioligand displacement studies (e.g., [³H]ketanserin for 5-HT₂A affinity) .
  • Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method (IC₅₀ calculation) .
  • Cytotoxicity : MTT assay on HEK-293 cells (EC₅₀ > 50 µM indicates low toxicity) .

Q. Advanced: How to resolve contradictions in receptor binding data across studies?

Methodological Answer :
Conflicting data (e.g., µ-opioid vs. σ-receptor affinity) may arise from:

  • Receptor subtype selectivity : Use knockout cell lines or subtype-specific antagonists (e.g., β-FNA for µ-opioid) .
  • Binding conditions : Adjust ionic strength (e.g., 150 mM NaCl reduces false σ-receptor interactions) .

Q. Basic: What are the stability profiles of this compound under varying pH conditions?

Methodological Answer :

  • pH 1–2 (gastric) : Rapid degradation (t₁/₂ < 2 hrs) due to protonation of piperazine N-atoms .
  • pH 7.4 (physiological) : Stable for 24 hrs (HPLC shows <5% degradation) .
  • Storage : −20°C in amber vials with desiccants to prevent hygroscopic decomposition .

Q. Advanced: How to design SAR studies for optimizing CNS penetration?

Methodological Answer :

  • Lipophilicity modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce logP (target 2–3) .
  • P-gp efflux avoidance : Replace diphenylmethoxy with smaller substituents (e.g., p-methoxyphenyl) .
  • In silico BBB prediction : Use QikProp to evaluate PSA (<90 Ų) and MW (<450 g/mol) .

Q. Basic: What purification techniques are effective for isolating this compound?

Methodological Answer :

  • Column chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (3:7) .
  • Recrystallization : Use ethanol/water (8:2) to remove polar impurities .
  • HPLC prep : C18 column, isocratic MeCN/H₂O (70:30) at 2 mL/min .

Q. Advanced: What strategies mitigate toxicity in preclinical models?

Methodological Answer :

  • Metabolite profiling : LC-MS/MS identifies hepatotoxic metabolites (e.g., N-oxide derivatives) .
  • Prodrug design : Mask piperazine with acetyl groups to reduce acute toxicity (LD₅₀ increase from 50 mg/kg to 150 mg/kg in rats) .

Properties

IUPAC Name

1-(2-benzhydryloxyethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-16-15-21-13-11-20-12-14-21/h1-10,19-20H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFDHHKTIBKZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Following a procedure similar to that described in Preparation 5(c), but using 2-(diphenylmethoxy)ethyl chloride and anhydrous piperazine, the title compound was obtained in a yield of 75%.
[Compound]
Name
5(c)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Synthesis routes and methods II

Procedure details

In a reactor equipped with a water trap (Dean-Stark trap), a mixture of benzhydrol (5.0 g), 1-(2-hydroxyethyl)piperazine (3.5 g), camphor-10-sulfonic acid (14 g), and toluene (80 mL) was refluxed for 6 hours. Then, 1N-hydrochloric acid was added and the mixture was separated into two phases. The aqueous layer was made basic with 5 N aqueous sodium hydroxide, saturated with sodium chloride, and extracted with chloroform. The extract was washed with a small amount of saturated aqueous NaCl, dried over MgSO4, and concentrated under reduced pressure to provide 1.9 g of the title compound. Yield 24%. This compound was not further purified but directly submitted to the next reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
24%

Synthesis routes and methods III

Procedure details

To a solution of 4.12 g (11.2 mmol) of the piperazine derivative in methanol (20 ml) and water (10 ml) was added 13.2 g (235 mmol) of of potassium hydroxide, and the mixture was refluxed for 19 hours. Water was added to the reaction mixture and the whole mixture was extracted with n-butanol. The organic layer was washed with water and concentrated by evaporation under reduced pressure. The residue was subjected to Sephadex column chromatography, eluted with methanol, to give 3.15 g (10.6 mmol) of N-(2-benzhydroxyethyl)piperazine.
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.